1-(3-Aminopropyl)pyrrolidin-3-ol
Description
1-(3-Aminopropyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.22 g/mol (derived from ). The compound’s stereochemistry is defined by the (3R)-configuration in the cited example, as indicated by its SMILES string: C1CN(C[C@@H]1O)CCCN . This structure confers both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(3-aminopropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2 |
InChI Key |
NDZINGHRTXRLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-3-ol, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of this compound and Analogs
1-(3-Aminopropyl)pyrrolidin-2-one (APy)
APy (C₈H₁₄N₂O) replaces the hydroxyl group of the target compound with a lactam (2-one) group. This modification enhances its rigidity and basicity, making it suitable for grafting onto poly(ether ketone cardo) (PEK-Cardo) polymers to create high-temperature proton exchange membranes (HT-PEMs) . The lactam group facilitates acid doping in fuel cell applications, achieving proton conductivities up to 190 mS/cm at 180°C, outperforming many non-lactam analogs.
1-(3-Aminopropyl)-4-phenylpiperazine
This compound (C₁₃H₂₁N₃) replaces the pyrrolidine core with a piperazine ring and introduces a phenyl group. Piperazine derivatives are known for modulating serotonin and dopamine receptors, and this analog exhibited ED₅₀ = 12.3 mg/kg in anticonvulsant models and 45% pain inhibition in antinociceptive assays . The 3-aminopropyl chain likely enhances blood-brain barrier permeability compared to the hydroxyl-containing pyrrolidin-3-ol derivatives.
1-(2-Aminophenyl)pyrrolidin-3-ol
This structural change is critical for binding to aminergic receptors, as seen in related compounds targeting neurological pathways . The hydroxyl group retains hydrogen-bonding capacity, but the reduced alkyl chain length may limit solubility compared to the aminopropyl analog.
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
The addition of an imidazole ring (C₁₀H₁₈N₄O) introduces a heteroaromatic system capable of metal coordination or enzyme inhibition. The aminopropyl chain may enhance cellular uptake, while the hydroxyl group could stabilize interactions with biological targets.
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